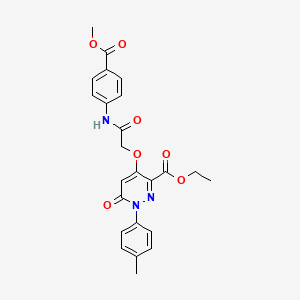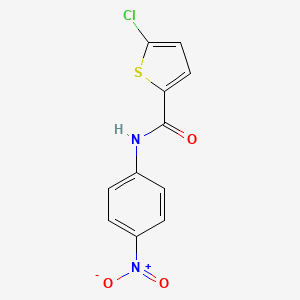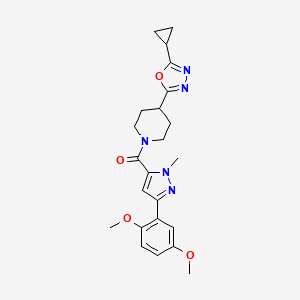
(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
BenchChem offers high-quality (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research has explored the molecular interactions of compounds structurally similar to (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone with various receptors, providing insights into their potential scientific applications. A notable study by Shim et al. (2002) utilized molecular orbital methods to analyze the conformational behavior and pharmacophore models of cannabinoid receptor antagonists, highlighting the significance of molecular interactions in drug design and receptor specificity (Shim et al., 2002).
Photolytic Reactions and Molecular Fragmentation
Tae et al. (1999) investigated the photolytic reactions and fragmentation pathways of compounds related to oxadiazolines, providing valuable data on the stability and reactivity of such molecules under photolytic conditions. Their findings contribute to the understanding of the chemical behavior of oxadiazolines and their potential applications in various scientific fields (Tae et al., 1999).
Synthesis and Biological Potency
The synthesis and biological evaluation of heterocyclic compounds, including oxazole and pyrazoline derivatives, have been a subject of research due to their potential as antimicrobial and anticancer agents. Katariya et al. (2021) synthesized novel compounds incorporating oxazole and pyrazoline moieties, and their studies revealed promising anticancer and antimicrobial activities, underscoring the therapeutic potential of such compounds (Katariya et al., 2021).
Antimicrobial and Anticancer Properties
Research by Hafez et al. (2016) on novel pyrazole derivatives with antimicrobial and anticancer properties further illustrates the scientific applications of such compounds. Their work in synthesizing and evaluating these compounds against various pathogens and cancer cell lines contributes to the development of new therapeutic agents (Hafez et al., 2016).
Eigenschaften
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-27-19(13-18(26-27)17-12-16(30-2)6-7-20(17)31-3)23(29)28-10-8-15(9-11-28)22-25-24-21(32-22)14-4-5-14/h6-7,12-15H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBLCDSCBRFWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(CC3)C4=NN=C(O4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

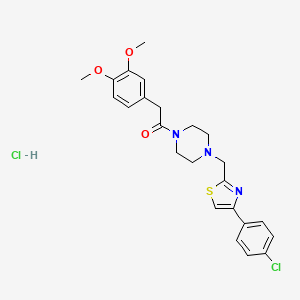
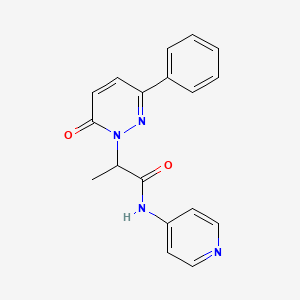
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2536465.png)
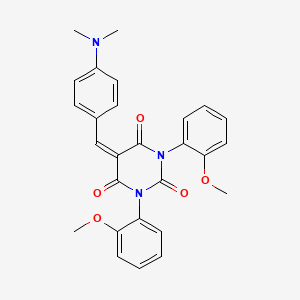
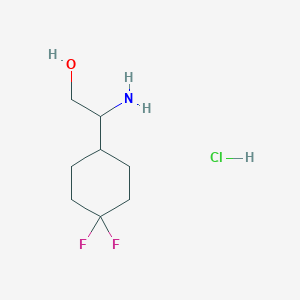
![1-[2-(Methylthio)ethyl]piperazine dihydrochloride](/img/structure/B2536470.png)
![N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2536471.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid](/img/structure/B2536473.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine](/img/structure/B2536474.png)
![N-[[4-cyclohexyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2536476.png)
